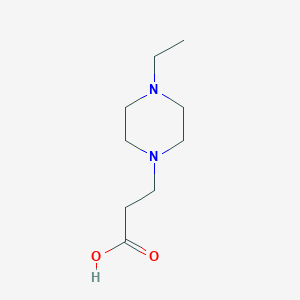

3-(4-Ethylpiperazin-1-yl)propanoic acid

Beschreibung

BenchChem offers high-quality 3-(4-Ethylpiperazin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethylpiperazin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-ethylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-10-5-7-11(8-6-10)4-3-9(12)13/h2-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFIFJPUSDQJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis Pathways and Mechanistic Insights for 3-(4-Ethylpiperazin-1-yl)propanoic acid

Executive Summary

3-(4-Ethylpiperazin-1-yl)propanoic acid (CAS No.: 799262-18-3) is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry . Structurally comprising a tertiary ethylamine, a piperazine core, and a terminal carboxylic acid, it serves as a critical linker in the development of PROTACs and noncovalent small-molecule inhibitors, such as those targeting the Keap1-Nrf2 protein-protein interaction 1. This whitepaper establishes a rigorous, self-validating framework for its synthesis, prioritizing mechanistic causality, analytical validation, and optimized step-by-step protocols.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 3-(4-ethylpiperazin-1-yl)propanoic acid relies on the chemoselective functionalization of the secondary amine of 1-ethylpiperazine. We evaluate two primary retrosynthetic disconnections:

-

Route A (Aza-Michael Addition): Conjugate addition of 1-ethylpiperazine to an acrylic acid derivative.

-

Route B (Aliphatic Nucleophilic Substitution): SN2 alkylation using a 3-halopropanoic acid.

Forward synthesis pathways for 3-(4-Ethylpiperazin-1-yl)propanoic acid via Aza-Michael or SN2.

Core Methodology A: The Aza-Michael Addition (Preferred Route)

The mono aza-Michael addition of piperazines to activated carbon-carbon double bonds is highly chemoselective and atom-economical 2.

Mechanistic Causality & Design Choices

1-Ethylpiperazine possesses a highly nucleophilic secondary amine and a sterically hindered, less nucleophilic tertiary amine. While one could theoretically react 1-ethylpiperazine directly with acrylic acid, causality dictates the use of an ester derivative (methyl acrylate) instead . Direct use of acrylic acid leads to an immediate acid-base reaction, forming a zwitterionic piperazinium acrylate salt. This protonation drastically reduces the nucleophilicity of the secondary amine, stalling the aza-Michael addition unless forced under high thermal conditions 2. By utilizing methyl acrylate, the amine remains in its free-base, highly nucleophilic state.

Step-by-step mechanistic workflow of the Aza-Michael addition and subsequent ester hydrolysis.

Step-by-Step Protocol: Aza-Michael & Saponification

Step 1: Conjugate Addition

-

Charge a flame-dried round-bottom flask with 1-ethylpiperazine (1.0 equiv, 10 mmol) and methanol (20 mL). Methanol acts as a protic shuttle to accelerate the tautomerization of the enolate intermediate.

-

Cool the solution to 0 °C using an ice bath. Add methyl acrylate (1.1 equiv, 11 mmol) dropwise over 10 minutes to prevent exothermic polymerization.

-

Remove the ice bath and stir at ambient temperature for 12 hours.

-

Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The secondary amine starting material will stain strongly with ninhydrin (purple/pink); the tertiary amine product will not stain with ninhydrin but will be visible under iodine vapor.

-

Concentrate the mixture in vacuo to yield crude methyl 3-(4-ethylpiperazin-1-yl)propanoate.

Step 2: Saponification

-

Dissolve the crude ester in a 3:1 mixture of THF:H₂O (20 mL).

-

Add LiOH·H₂O (2.0 equiv, 20 mmol) and stir at ambient temperature for 4 hours.

-

Self-Validation Check: Aliquot 10 µL into LC-MS. Confirm the disappearance of the methyl ester (m/z [M+H]⁺ = 201.1) and the appearance of the target acid (m/z [M+H]⁺ = 187.1).

-

Adjust the pH to ~6.5 using 1M HCl to precipitate the zwitterionic amino acid, or lyophilize with excess HCl to isolate it quantitatively as the dihydrochloride salt []().

Core Methodology B: Nucleophilic Aliphatic Substitution (SN2)

While viable, the SN2 route is secondary due to competing side reactions.

Mechanistic Causality & Limitations

Reacting 1-ethylpiperazine with 3-bromopropanoic acid requires a stoichiometric excess of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to neutralize the generated HBr. If the base is insufficient, the piperazine is protonated, halting the nucleophilic attack. Furthermore, 3-bromopropanoic acid is highly susceptible to base-catalyzed E2 elimination, forming acrylic acid in situ. This inadvertently converts the SN2 pathway into an uncontrolled Aza-Michael addition, complicating the kinetic profile and generating impurities.

Step-by-Step Protocol: SN2 Alkylation

-

Suspend 3-bromopropanoic acid (1.0 equiv, 10 mmol) and finely ground K₂CO₃ (2.5 equiv, 25 mmol) in anhydrous acetonitrile (30 mL).

-

Add 1-ethylpiperazine (1.0 equiv, 10 mmol) dropwise at room temperature.

-

Attach a reflux condenser and heat to 80 °C for 16 hours.

-

Self-Validation Check: Cool the reaction and filter the inorganic salts. Analyze the filtrate by LC-MS. If bis-alkylation (quaternary ammonium salt formation) is observed, the concentration of the electrophile was locally too high during addition.

-

Concentrate the filtrate and purify via reverse-phase chromatography (C18, H₂O/MeCN with 0.1% TFA).

Quantitative Data & Process Optimization

The table below summarizes the critical parameters dictating the choice between Route A and Route B in a drug development setting.

| Parameter | Route A: Aza-Michael (Preferred) | Route B: SN2 Alkylation | Causality / Technical Notes |

| Overall Yield | 85 – 95% | 40 – 60% | Route B suffers from E2 elimination of the halide, reducing effective electrophile concentration. |

| Atom Economy | 100% (Step 1) | < 50% | Route A generates zero byproducts in the C-N bond forming step. Route B generates stoichiometric KBr and CO₂. |

| Primary Impurities | Unreacted ester (easily hydrolyzed) | Quaternary ammonium salts, acrylic acid | Route B requires strict stoichiometric control to prevent over-alkylation of the tertiary amines. |

| Scalability | Excellent | Poor | Exothermic neutralization and gas evolution (CO₂) in Route B pose severe scale-up hazards. |

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized 3-(4-Ethylpiperazin-1-yl)propanoic acid , the following analytical benchmarks must be met:

-

¹H NMR (D₂O, 400 MHz): The spectrum must exhibit a characteristic triplet for the

-protons (adjacent to the carbonyl) at ~2.4 ppm, and a triplet for the -

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₉H₁₈N₂O₂ [M+H]⁺: m/z 187.1441. Found: m/z 187.144X.

References

-

Němečková, D. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University / ResearchGate. 2

-

Narayanan, D., et al. (2022). Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, ACS Publications. 1

-

Sigma-Aldrich / MilliporeSigma. 3-(4-Ethylpiperazin-1-yl)propanoic acid | Product Page (CAS: 799262-18-3).

Sources

Biological Activity of Ethylpiperazine Propanoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

Ethylpiperazine propanoic acid and its closely related alkylpiperazine derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry and advanced drug delivery. The unique structural combination of a rigid, basic piperazine ring, a tunable N-ethyl substituent, and a propanoic acid linker yields a molecule with distinct physicochemical properties—most notably, a zwitterionic character at physiological pH and a highly responsive ionizable profile.

As a Senior Application Scientist, I have structured this technical guide to explore the causality behind the biological activities of these derivatives. We will dissect their roles as potent anti-allergic agents, broad-spectrum antimicrobials, and critical precursors in the synthesis of ionizable cationic lipids for nucleic acid delivery (lipid nanoparticles).

Core Pharmacophore Properties & Mechanistic Rationale

The biological efficacy of ethylpiperazine propanoic acid derivatives is rooted in their precise acid-base chemistry. The N-ethylpiperazine moiety contains a tertiary amine with a pKa typically ranging between 8.0 and 9.0. This basic center is essential for anchoring the molecule to the aspartate residues within the binding pockets of G-protein coupled receptors (GPCRs), such as the Histamine H1 receptor.

Simultaneously, the propanoic acid chain serves two critical functions:

-

Zwitterion Formation: In systemic circulation (pH 7.4), the carboxylic acid is deprotonated while the piperazine nitrogen is protonated. This zwitterionic state drastically reduces lipophilicity, preventing the molecule from crossing the blood-brain barrier (BBB) and thereby eliminating the sedative side effects common to first-generation antihistamines.

-

Conjugation Handle: The terminal carboxylic acid acts as a highly reactive site for esterification or amidation, allowing researchers to conjugate the piperazine core to lipophilic tails (for lipid nanoparticles) or complex tricyclic scaffolds (for targeted receptor antagonism).

Antihistaminic and Anti-Allergic Activity

Tricyclic antihistamines incorporating a piperazine propanoic acid moiety have demonstrated exceptional promise in treating allergic diseases and bronchial asthma. By appending the piperazine propanoic acid group to a dibenzoxazepine core, researchers have synthesized compounds that exhibit potent peripheral H1 receptor antagonism while maintaining a high safety profile [1].

Mechanistic Causality

The derivative competitively binds to the H1 receptor, preventing histamine from triggering the Gq-protein coupled cascade. By halting the activation of Phospholipase C (PLC) and the subsequent production of Inositol triphosphate (IP3), the derivative effectively blocks intracellular calcium release, thereby preventing smooth muscle contraction in the respiratory tract.

Caption: Mechanism of Action: H1 Receptor Antagonism by Piperazine Derivatives.

Quantitative Efficacy Data

In isolated guinea pig ileum assays, the contractile response induced by histamine is significantly blunted by these derivatives. While classical agents like amoxapine show a higher raw binding affinity (-log KB), the piperazine propanoic acid derivatives exhibit vastly superior in vivo anti-allergic activity due to optimized pharmacokinetics and tissue distribution [1].

Table 1: Comparative Antihistaminic and Anti-Allergic Activity

| Compound / Drug | Antihistaminic Activity (-log KB) | Anti-Allergic Inhibition (Wistar Rats) | BBB Penetration (Sedation) |

| Amoxapine | 8.37 | 50.9% | High |

| Mianserin | 9.15 | 61.4% | High |

| Piperazine Propanoic Acid Derivative * | 7.30 | 88.6% | Low |

*Data representative of 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazine propanoic acid [1].

Antimicrobial and Antitubercular Applications

Beyond receptor antagonism, the N-ethylpiperazine scaffold is heavily utilized in the design of anti-infectives. When conjugated with thiazolotriazole ring systems, the dual nature of the nitrogen atoms in the piperazine ring facilitates critical hydrogen-bonding interactions with bacterial enzymes [2].

The enhanced antibacterial activity of these conjugates is directly attributed to the electron-donating properties of the N-ethyl group, which increases the basicity of the distal nitrogen, improving penetration through the bacterial cell wall.

Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

| Microbial Strain | Thiazolotriazole-Ethylpiperazine MIC (μg/mL) | Standard Control MIC (μg/mL) |

| Streptococcus mutans | 8 | 4 (Ciprofloxacin) |

| Bacillus subtilis | 16 | 8 (Ciprofloxacin) |

| Escherichia coli | 16 | 8 (Ciprofloxacin) |

| Candida albicans | 32 | 16 (Fluconazole) |

Advanced Drug Delivery: Synthesis of Cationic Lipids for LNPs

In the realm of gene therapy, N-ethylpiperazine propanoic acid and N-methylpiperazine propanoic acid are foundational building blocks for synthesizing ionizable cationic lipids [3]. These lipids are the critical components of Lipid Nanoparticles (LNPs) used to deliver siRNA, pDNA, and mRNA.

The Causality of Ionization

The tertiary amine of the piperazine ring remains neutral at physiological pH (7.4), allowing the LNP to circulate without binding to serum proteins. However, upon cellular endocytosis, the pH drops to ~5.5. The piperazine nitrogen rapidly protonates, causing the lipid to become highly cationic. This positive charge interacts with the anionic endosomal membrane, disrupting it and facilitating the cytoplasmic release of the nucleic acid payload.

Experimental Protocol: Synthesis of Piperazine-Based Cationic Lipids

The following self-validating protocol details the esterification of N-alkylpiperazine propanoic acid with a hydrophobic lipid tail to generate an ionizable lipid [3].

Reagents & Materials:

-

N-ethylpiperazine propanoic acid (or N-methyl variant): 0.74 mmol (2 equiv.)

-

Target Lipid Alcohol/Amine: 0.37 mmol (1 equiv.)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 0.74 mmol (2 equiv.)

-

DMAP (4-Dimethylaminopyridine): 0.03 mmol (0.1 equiv.)

-

Trimethylamine (TEA): 0.74 mmol (2 equiv.)

-

Dry Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with argon gas to ensure an inert atmosphere, preventing oxidative degradation of the amine.

-

Dissolution: Dissolve the N-ethylpiperazine propanoic acid, EDCI, and DMAP in 10 mL of dry DCM. The EDCI activates the propanoic acid carboxyl group, while DMAP acts as a nucleophilic catalyst.

-

Base Addition: Inject the trimethylamine into the solution. This neutralizes any HCl generated and keeps the piperazine nitrogen deprotonated.

-

Coupling: Add the target lipid alcohol/amine. Stir the reaction mixture continuously for 24 hours at room temperature.

-

Quenching & Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:

-

Deionized water (removes unreacted acid and TEA salts).

-

Saturated sodium bicarbonate solution (removes residual acid).

-

Brine solution (removes water from the organic layer).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the DCM under reduced pressure to yield the crude cationic lipid. Purify via column chromatography if necessary.

Caption: Step-by-step synthesis and LNP formulation workflow using piperazine derivatives.

Experimental Protocol: In Vitro Antihistaminic Assay

To validate the biological activity of newly synthesized piperazine propanoic acid derivatives, the isolated guinea pig ileum assay remains the gold standard for measuring H1 receptor antagonism [1].

Step-by-Step Methodology:

-

Tissue Isolation: Euthanize a healthy guinea pig and rapidly excise the terminal ileum. Flush the lumen with warm Tyrode's solution to remove contents.

-

Organ Bath Setup: Suspend a 2 cm segment of the ileum in a 10 mL organ bath containing Tyrode's solution maintained at 37°C.

-

Aeration: Continuously aerate the bath with a mixture of 95% O2 and 5% CO2 to maintain tissue viability and physiological pH.

-

Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 45 minutes, washing with fresh buffer every 15 minutes.

-

Histamine Dose-Response: Add cumulative concentrations of histamine (agonist) to establish a baseline contractile response curve. Record the maximum contraction.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the ethylpiperazine propanoic acid derivative for 15 minutes.

-

Measurement: Repeat the histamine dose-response curve. Calculate the -log KB value by measuring the rightward shift of the dose-response curve, applying the Schild equation.

References

-

Patent Evaluation: Tricyclic Antihistamines with Potent Anti-Allergic Activity. Current Patents Ltd / Taylor & Francis Online. Available at:[Link]

-

Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. National Institutes of Health (NIH) / PMC. Available at:[Link]

- Cationic lipids for nucleic acid delivery and preparation thereof (US11851389B2).Google Patents.

Engineering the Piperazine Scaffold: A Technical Guide to Therapeutic Applications and Mechanistic Workflows

Executive Summary

As a highly versatile six-membered nitrogen-containing heterocycle, the piperazine ring has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its unique structural features—specifically the presence of two secondary amine sites—allow for precise tuning of a molecule's pKa, thereby optimizing both target binding affinity (pharmacodynamics) and aqueous solubility (pharmacokinetics)[1]. This whitepaper explores the mechanistic foundations of piperazine-based compounds across diverse therapeutic areas, providing drug development professionals with actionable insights and self-validating experimental workflows for preclinical evaluation.

Chemical Foundation and Iterative Synthesis

The pharmacological utility of piperazine stems from its basicity and conformational flexibility. The nitrogen atoms serve as ideal nucleophiles, enabling straightforward N,N'-disubstitution via SN2 pathways under mild conditions[2]. This chemical tractability allows medicinal chemists to use piperazine as a robust linker to bridge distinct pharmacophores or to functionalize lipophilic lead compounds, drastically improving their bioavailability.

Fig 1: Iterative workflow for the synthesis and optimization of piperazine derivatives.

Anthelmintic Applications: Neuromuscular Blockade

Historically, simple piperazine salts (e.g., piperazine citrate) have been a frontline defense against parasitic nematode infections such as ascariasis and enterobiasis[3].

Mechanism of Action

Piperazine functions as a selective agonist at the inhibitory γ-aminobutyric acid (GABA) receptors located on the nematode muscle membrane. Binding induces an influx of chloride ions, causing membrane hyperpolarization. This electrochemical shift blocks acetylcholine-mediated neurotransmission at the myoneural junction, resulting in flaccid paralysis[4]. The immobilized parasites are subsequently expelled alive via the host's normal intestinal peristalsis[3]. Crucially, this action is highly selective; vertebrate GABA receptors are structurally distinct isoforms confined primarily to the central nervous system, shielding the host from neuromuscular toxicity[5].

Fig 2: GABA receptor-mediated neuromuscular blockade and expulsion pathway in nematodes.

Protocol 1: Self-Validating Anthelmintic Efficacy & Paralysis Assay

To rigorously evaluate novel piperazine derivatives for anthelmintic activity, we employ a self-validating phenotypic assay that differentiates true target engagement (paralysis) from off-target cytotoxicity (death).

-

Nematode Exposure: Culture C. elegans (or isolated Ascaris suum) in liquid media. Introduce the piperazine derivative at varying concentrations (1–100 µM). Causality: Establishes a baseline dose-response curve for the compound.

-

Motility Quantification: Utilize an automated micro-tracker to measure worm thrashing over 24 hours. Causality: Because piperazine induces flaccid paralysis rather than immediate cell death, motility reduction is the direct phenotypic readout of GABA agonism.

-

Washout and Recovery (Validation Step): Transfer the paralyzed nematodes to drug-free media and monitor for 12 hours. Causality: If the mechanism is true GABA receptor agonism, the paralysis must be reversible upon drug removal. Failure to recover indicates non-specific, lethal toxicity rather than targeted receptor engagement.

-

Vertebrate Counter-Screen: Expose a mammalian cell line (e.g., HEK293) to the maximum effective concentration. Causality: Validates the evolutionary divergence of the GABA receptor isoforms, ensuring the derivative maintains the high safety margin characteristic of the piperazine class.

Oncology: Precision Kinase Inhibition and Target Modulation

In modern oncology, the piperazine ring is ubiquitous. It is frequently incorporated into the design of targeted therapies to impart water solubility to highly lipophilic kinase inhibitors and to optimize binding pocket geometry[1][6]. Furthermore, emerging research highlights piperazine-based metal carbodithioate complexes as potent anticancer agents[7][8], alongside novel derivatives targeting FUBP1 and LAT1 in pancreatic cancer models[9].

Table 1: FDA-Approved Piperazine-Based Anticancer Drugs

| Drug Name | Primary Target / Mechanism | Clinical Indication | Role of Piperazine Scaffold |

| Imatinib | BCR-Abl Tyrosine Kinase Inhibitor | Chronic Myeloid Leukemia | Enhances aqueous solubility and oral bioavailability |

| Abemaciclib | CDK4/6 Inhibitor | Metastatic Breast Cancer | Modulates target affinity and physicochemical properties |

| Bosutinib | Src/Abl Kinase Inhibitor | Chronic Myeloid Leukemia | Improves pharmacokinetic profile and basicity |

| Olaparib | PARP Inhibitor | Ovarian and Breast Cancer | Acts as a rigid linker optimizing binding pocket geometry |

Data synthesized from structural analyses of FDA-approved oncology agents[6][10].

Fig 3: Mechanism of action for piperazine-based competitive tyrosine kinase inhibitors.

Protocol 2: Kinase Target Engagement & Phenotypic Viability Assay

When developing piperazine-based kinase inhibitors, it is critical to prove that observed cellular toxicity is driven by specific kinase inhibition, rather than off-target chemical reactivity.

-

Cell-Free Kinase Assay: Incubate the purified target kinase (e.g., BCR-Abl) with the piperazine compound and ATP. Measure residual kinase activity via a luminescent ADP detection assay. Causality: Proves direct biochemical interaction and competitive inhibition at the ATP-binding pocket, independent of complex cellular variables.

-

Phenotypic Viability Assay: Treat target cancer cell lines (e.g., K562 cells) with the compound and measure viability using an ATP-quantification assay (e.g., CellTiter-Glo) at 48–72 hours. Causality: Confirms that the biochemical inhibition successfully translates to cellular cytotoxicity and apoptosis.

-

Target Engagement Validation (Western Blot): Lyse the treated cells and probe for the phosphorylated state of immediate downstream effectors (e.g., p-CrkL for BCR-Abl). Causality (Self-Validation): This is the critical validation step. If cell viability drops but downstream targets remain phosphorylated, the cytotoxicity is off-target. A concordant, dose-dependent reduction in phosphorylation proves the phenotypic cell death is directly driven by the intended kinase inhibition.

Antimicrobial Innovations and Future Perspectives

Beyond parasites and tumors, piperazine derivatives are being aggressively investigated to combat multidrug-resistant (MDR) bacterial and fungal pathogens. Structure-Activity Relationship (SAR) studies reveal that the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) onto the piperazine ring significantly enhances antibacterial potency, whereas electron-donating groups often reduce efficacy[11]. As computational modeling and modular synthetic methods advance, the piperazine scaffold will continue to serve as a foundational building block for next-generation therapeutics across all major disease indications.

References

1.1 - Taylor & Francis 2.2 - National Institutes of Health (NIH) 3. 3 - Patsnap Synapse 4.4 - Saskoer 5. 10 - TÜBİTAK Academic Journals 6.6 - ResearchGate 7.8 - ACS Omega 8. 11 - Bentham Science Publishers 9.9 - UCF STARS

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Piperazine used for? [synapse.patsnap.com]

- 4. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-canc" by Holly E. Moots [stars.library.ucf.edu]

- 10. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 11. benthamdirect.com [benthamdirect.com]

N-Substituted Piperazine Propanoic Acids: A Technical Guide to Applications in Targeted Protein Degradation, Lipid Nanoparticles, and Pharmacology

Executive Summary

N-substituted piperazine propanoic acids have emerged as highly versatile bifunctional building blocks in modern drug discovery and molecular pharmacology. Structurally, these molecules combine the conformational rigidity and tunable basicity of a piperazine ring with the synthetic tractability of a propanoic acid handle. This unique physicochemical profile has driven their adoption across three distinct therapeutic frontiers: as rigidified linkers in Proteolysis Targeting Chimeras (PROTACs)[1], as pH-responsive headgroups in ionizable cationic lipids for nucleic acid delivery[2], and as core pharmacophores in next-generation tricyclic antihistamines[3].

This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic protocols, and pharmacological data surrounding N-substituted piperazine propanoic acid derivatives.

Structural Rationale: The "Piperazine-Propanoic" Advantage

The selection of a chemical scaffold in drug design is rarely arbitrary. The N-substituted piperazine propanoic acid moiety offers three distinct biophysical advantages:

-

Conformational Restriction: The piperazine ring restricts the degrees of rotational freedom compared to linear alkyl or PEG chains. In bivalent molecules like PROTACs, this reduces the entropic penalty incurred during target binding, stabilizing protein-protein interactions.

-

Tunable pKa for pH Responsiveness: The tertiary amine of the piperazine ring typically exhibits a pKa between 6.5 and 8.0. This allows the molecule to remain neutral at physiological pH (7.4) but become rapidly protonated in acidic environments (e.g., endosomes at pH 5.5), a critical mechanism for the endosomal escape of Lipid Nanoparticles (LNPs).

-

Orthogonal Reactivity: The propanoic acid tail provides a highly efficient, sterically unhindered carboxylic acid handle for standard peptide coupling chemistry (e.g., EDC/HATU), enabling rapid combinatorial library synthesis.

Application in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs). A critical component of a PROTAC is the linker connecting the POI ligand (warhead) to the E3 ligase ligand. Pomalidomide-piperazine-propanoic acid is a commercially validated "partial PROTAC" building block used to recruit the Cereblon (CRBN) E3 ligase[4].

Mechanistic Causality

Using a piperazine-propanoic acid linker rather than a standard PEG linker alters the spatial projection of the warhead. The rigidity of the piperazine ring projects the warhead at a defined vector, which can prevent intramolecular collapse (the "chameleon effect") and promote highly cooperative ternary complex formation between the POI, the PROTAC, and CRBN[5].

PROTAC-mediated ternary complex formation and subsequent ubiquitin-proteasome degradation.

Protocol: Direct-to-Biology (D2B) Combinatorial PROTAC Synthesis

To accelerate PROTAC discovery, researchers utilize miniaturized, high-throughput coupling of Pomalidomide-piperazine-propanoic acid to various amine-containing warheads[4]. This protocol ensures self-validation by maintaining nanomolar scale reactions that can be directly screened in cellular assays without intermediate purification.

Materials:

-

Pomalidomide-piperazine-propanoic acid (Partial PROTAC)[4]

-

Amine-functionalized Warhead

-

Coupling Reagent: HATU or EDCI

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous DMSO

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare 100 mM stock solutions of the warhead, partial PROTAC, HATU, and DIPEA in anhydrous DMSO to prevent hydrolysis of the active ester intermediate.

-

Reaction Assembly: In a glass shell vial, combine the reagents in the following molar ratio: Warhead (1.0 eq) : Partial PROTAC (1.2 - 1.5 eq) : HATU (1.5 eq) : DIPEA (8.0 eq)[4].

-

Activation: Add the HATU and DIPEA to the partial PROTAC first. Causality: Pre-activating the propanoic acid moiety forms the reactive O-7-azabenzotriazol-1-yl ester, minimizing side reactions with the warhead's secondary functional groups.

-

Coupling: Add the warhead solution. Shake the reaction mixture at room temperature for 12-24 hours.

-

Validation: Analyze a 1 µL aliquot via LC-MS to confirm the disappearance of the warhead mass and the appearance of the PROTAC product mass.

-

Direct Screening: Dilute the crude DMSO mixture directly into aqueous assay buffer (final DMSO concentration < 1%) for cellular degradation assays.

High-throughput Direct-to-Biology (D2B) PROTAC synthesis workflow.

Application in Nucleic Acid Delivery (Lipid Nanoparticles)

The success of mRNA vaccines has spotlighted the need for novel ionizable cationic lipids. N-methyl piperazine propanoic acid serves as a highly effective hydrophilic headgroup for these lipids[2].

Mechanistic Causality

For an LNP to deliver siRNA or pDNA effectively, it must encapsulate the payload at low pH (where the lipid is positively charged), remain neutral in the bloodstream (to prevent toxicity and rapid clearance), and become protonated again inside the acidic endosome. The N-methyl piperazine ring acts as a "proton sponge." As the endosome acidifies, the piperazine nitrogens absorb protons, causing an influx of chloride ions and water, leading to osmotic swelling and endosomal rupture (escape)[6].

LNP formulation and piperazine-mediated endosomal escape mechanism.

Protocol: Synthesis of Piperazine-based Cationic Lipids

This protocol details the esterification/amidation of N-methyl piperazine propanoic acid with hydrophobic lipid tails[2].

Step-by-Step Methodology:

-

Reagent Mixing: Dissolve N-methyl piperazine propanoic acid (0.74 mmol, 2.0 eq), EDCI (0.74 mmol, 2.0 eq), and DMAP (0.03 mmol, 0.1 eq) in dry dichloromethane (DCM) under an argon atmosphere[2].

-

Base Addition: Add trimethylamine (0.74 mmol, 2.0 eq) to the solution. Causality: Trimethylamine neutralizes any HCl salts and ensures the piperazine nitrogen remains deprotonated, preventing auto-catalytic degradation during coupling[2].

-

Tail Coupling: Introduce the hydrophobic lipid tail (e.g., a primary amine or alcohol derivative, 1.0 eq). Stir the reaction for 24 hours at room temperature[2].

-

Aqueous Workup: Wash the reaction mixture sequentially with distilled water, saturated sodium bicarbonate, and brine. Causality: The sodium bicarbonate wash specifically removes unreacted propanoic acid starting materials and water-soluble urea byproducts generated by EDCI[2].

-

Purification: Evaporate the DCM solvent under reduced pressure and purify the residue via silica gel column chromatography to yield the final ionizable lipid[2].

Application in Antihistaminic and Anti-Allergic Agents

Historically, N-substituted piperazine propanoic acids have been heavily utilized in the development of tricyclic antihistamines. By appending a piperazine propanoic acid moiety to a tricyclic core (e.g., dibenzoxazepine), researchers successfully decoupled H1-antihistaminic activity from undesirable central nervous system (CNS) sedation[3].

Mechanistic Causality

Classic antihistamines cross the blood-brain barrier (BBB) due to their high lipophilicity, causing sedation. The introduction of the propanoic acid group creates a zwitterionic character at physiological pH (the acidic carboxylate and the basic piperazine nitrogen). This significantly lowers the molecule's logD, preventing BBB penetration while maintaining high affinity for peripheral H1 receptors[3].

Quantitative Data: Pharmacological Profile

The following table summarizes the pharmacological efficacy of 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazine propanoic acid compared to established clinical standards[3].

| Compound | H1-Antihistamine Activity (-log KB) | Anti-Allergic Activity (% Inhibition in Wistar Rats) | CNS Sedation Risk |

| Piperazine Propanoic Acid Derivative | 7.30 | 88.6% | Low (Zwitterionic) |

| Amoxapine (Standard) | 8.37 | 80.9% | High |

| Mianserin (Standard) | 9.15 | 61.4% | High |

Data Interpretation: While the piperazine propanoic acid derivative shows a slightly lower raw binding affinity (-log KB = 7.30) than Mianserin, it exhibits vastly superior in vivo anti-allergic efficacy (88.6% inhibition)[3]. This highlights how the propanoic acid modification optimizes the pharmacokinetic distribution of the drug to peripheral tissues rather than the CNS.

References

- US11851389B2 - Cationic lipids for nucleic acid delivery and preparation thereof. Google Patents.

-

Patent Evaluation: Tricyclic Antihistamines with Potent Anti-Allergic Activity. Taylor & Francis Online. Available at:[Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. US11851389B2 - Cationic lipids for nucleic acid delivery and preparation thereof - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. US11851389B2 - Cationic lipids for nucleic acid delivery and preparation thereof - Google Patents [patents.google.com]

Physicochemical Properties and Synthetic Utility of 3-(4-Ethylpiperazin-1-yl)propanoic Acid in Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The Role of Zwitterionic Scaffolds

In contemporary medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is often as challenging as achieving target affinity. 3-(4-Ethylpiperazin-1-yl)propanoic acid has emerged as a highly versatile, bifunctional building block designed to address these exact challenges. By combining a basic piperazine ring with an acidic propanoic acid tail, this molecule acts as an amphoteric modifier. When conjugated to hydrophobic pharmacophores, it serves as a water-solubilizing element that buffers the overall lipophilicity of the drug candidate without completely sacrificing membrane permeability[1].

This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility in ADME optimization, and a self-validating synthetic protocol for its integration into drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

Understanding the fundamental properties of 3-(4-Ethylpiperazin-1-yl)propanoic acid is critical for predicting its behavior in physiological environments and during chemical synthesis. The molecule exists in two primary forms commercially: the free base and the dihydrochloride salt[2],[3].

Quantitative Data Summary

| Physicochemical Property | Value / Description |

| Chemical Name | 3-(4-Ethylpiperazin-1-yl)propanoic acid |

| CAS Number (Free Base) | 799262-18-3[2] |

| CAS Number (Dihydrochloride) | 1185303-69-8[3] |

| Molecular Formula | C₉H₁₈N₂O₂[2] |

| Molecular Weight (Free Base) | 186.25 g/mol [2] |

| Standard Purity | ≥ 98%[4] |

| InChI Key | IIFIFJPUSDQJBR-UHFFFAOYSA-N[4] |

| Hazard Classification (GHS) | H319 (Causes serious eye irritation)[5] |

Causality in Physicochemical Design: The structural genius of this molecule lies in its dual pKa values. The carboxylic acid moiety has a predicted pKa of ~4.5, while the tertiary amines of the piperazine ring have pKa values ranging from ~4.8 to ~8.8. At a physiological pH of 7.4, the carboxylic acid is deprotonated (anionic) and the distal piperazine nitrogen is protonated (cationic). This zwitterionic state drastically lowers the LogD at pH 7.4, driving aqueous solubility, which is a critical parameter for oral bioavailability and intravenous formulation.

Mechanistic Causality: ADME Optimization Pathway

The incorporation of piperazine derivatives into drug scaffolds is a well-established strategy for introducing water-solubilizing elements into a molecule[1]. However, the addition of the propanoic acid tail provides a unique advantage: it allows for facile amide coupling to target molecules while maintaining the basicity of the piperazine core.

When a highly hydrophobic pharmacophore (which typically suffers from poor dissolution and high plasma protein binding) is conjugated with 3-(4-Ethylpiperazin-1-yl)propanoic acid, the resulting molecule benefits from a localized hydration shell.

Figure 1. ADME optimization pathway utilizing zwitterionic conjugation.

Synthetic Methodologies & Protocols

To ensure reproducibility and high yield, the synthesis of 3-(4-Ethylpiperazin-1-yl)propanoic acid is typically achieved via an aza-Michael addition followed by ester hydrolysis. The following protocol is designed as a self-validating system , ensuring that each step is analytically confirmed before proceeding.

Figure 2. Synthetic workflow for 3-(4-Ethylpiperazin-1-yl)propanoic acid via Michael addition.

Step-by-Step Self-Validating Protocol

Step 1: Aza-Michael Addition

-

Procedure: Dissolve 1-ethylpiperazine (1.0 eq) in anhydrous methanol (0.5 M). Cool the reaction mixture to 0 °C using an ice bath. Add methyl acrylate (1.1 eq) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.

-

Causality: The low temperature during addition mitigates the risk of exothermic runaway and prevents the unwanted radical polymerization of methyl acrylate. The secondary amine of the piperazine acts as a strong, selective nucleophile, attacking the β-carbon of the Michael acceptor.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using 10% MeOH in Dichloromethane (DCM). Stain with Ninhydrin. The disappearance of the secondary amine starting material (which stains strongly pink/purple) confirms reaction completion.

Step 2: Isolation of the Intermediate

-

Procedure: Concentrate the reaction mixture under reduced pressure to remove methanol and excess methyl acrylate. The resulting crude oil is methyl 3-(4-ethylpiperazin-1-yl)propanoate.

-

Validation Check: LC-MS analysis should reveal a dominant peak at m/z 201 [M+H]⁺.

Step 3: Ester Hydrolysis

-

Procedure: Dissolve the intermediate in a 1:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir vigorously at room temperature for 4 hours.

-

Causality: The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl to yield the carboxylate salt. The biphasic-like solvent system ensures solubility of both the organic intermediate and the inorganic base.

Step 4: Acidification and Salt Formation

-

Procedure: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully adjust the pH to ~2 using 4M HCl in dioxane.

-

Causality: Lowering the pH fully protonates both piperazine nitrogens and the carboxylic acid, driving the formation of the highly stable dihydrochloride salt[3], which is easier to handle and store than the hygroscopic free base.

-

Validation Check: Lyophilize the aqueous solution and analyze via LC-MS. The mass shift from m/z 201 to m/z 187 [M+H]⁺ confirms successful hydrolysis.

Applications in Targeted Therapies

The utility of 3-(4-Ethylpiperazin-1-yl)propanoic acid extends far beyond simple solubility enhancement. In modern drug discovery, it is heavily utilized in two primary domains:

-

PROTAC Linker Chemistry: Proteolysis Targeting Chimeras (PROTACs) require linkers that span the gap between the target protein binder and the E3 ligase ligand. The incorporation of a piperazine-propanoic acid motif into the linker introduces rigidity and a solvent-exposed basic center, which can drastically improve the cellular permeability and pharmacokinetic profile of these inherently large molecules.

-

Kinase Inhibitor "Solubilizing Caps": Many ATP-competitive kinase inhibitors suffer from "brick dust" properties (high melting point, low solubility). By appending this moiety to a solvent-exposed region of the inhibitor (a region that points out of the kinase hinge-binding pocket), medicinal chemists can rescue the oral bioavailability of the compound without disrupting its primary target affinity[1].

References

-

MDFCW. "3-(4-Ethylpiperazin-1-yl)propanoic Acid Dihydrochloride Standard." mdfcw.com. URL: [Link]

-

American Chemical Society. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." acs.org. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 31 piperazinyl propanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(4-Ethylpiperazin-1-yl)propanoic Acid Dihydrochloride_1185303-69-8_B436720_ãè±èæ ååç½ã [mdfcw.com]

- 4. 3-(4-Ethylpiperazin-1-yl)propanoic acid | 799262-18-3 [sigmaaldrich.com]

- 5. file.bldpharm.com [file.bldpharm.com]

Methodological & Application

Synthesis protocol for "3-(4-Ethylpiperazin-1-yl)propanoic acid"

Executive Summary & Chemical Significance

As a Senior Application Scientist, I have designed this protocol to provide a scalable, high-purity synthesis route for1[1]. This compound (Free base CAS: 799262-18-3; Dihydrochloride CAS: 1185303-69-8) is a highly valued bifunctional building block. Featuring both a tertiary amine and a terminal carboxylic acid, it is frequently utilized as a 2 in targeted protein degradation therapies and as a crucial intermediate in advanced drug development[2].

Mechanistic Overview: The Aza-Michael Advantage

A common pitfall in synthesizing amino acids of this class is attempting a direct alkylation using 3-bromopropanoic acid, which often leads to over-alkylation, poor atom economy, and complex purification due to the formation of inorganic salts. Alternatively, direct addition to acrylic acid prematurely forms a highly polar zwitterion that is notoriously difficult to extract from aqueous media.

To establish a self-validating and clean system, this protocol utilizes a two-step 3 pathway[3].

-

C-N Bond Formation: The secondary amine of 1-ethylpiperazine (the Michael donor) selectively attacks the electron-deficient β-carbon of methyl acrylate (the Michael acceptor)[4]. By utilizing an ester, the resulting intermediate remains lipophilic, allowing for seamless organic extraction and solvent evaporation.

-

Ester Cleavage: The purified ester undergoes aggressive acidic hydrolysis. Causally, using 6M HCl rather than a base ensures that the final product directly precipitates as a highly stable, crystalline dihydrochloride salt, bypassing the need for tedious ion-exchange chromatography.

Synthetic Workflow Diagram

Workflow for the two-step synthesis of 3-(4-ethylpiperazin-1-yl)propanoic acid.

Quantitative Reaction Parameters

Summarized below are the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

| Parameter | 1-Ethylpiperazine | Methyl Acrylate | Intermediate Ester | Target Product (2HCl) |

| Role | Michael Donor | Michael Acceptor | Synthetic Intermediate | Final API Building Block |

| MW ( g/mol ) | 114.19 | 86.09 | 200.28 | 259.17 |

| Equivalents | 1.00 | 1.10 | ~1.00 (Theoretical) | ~1.00 (Theoretical) |

| Amount | 11.4 g (12.7 mL) | 9.5 g (10.0 mL) | 20.0 g (Expected) | 23.0 g (Expected) |

Step-by-Step Experimental Methodology

Phase 1: Aza-Michael Conjugate Addition

-

Preparation: Charge an oven-dried 250 mL round-bottom flask with 1-ethylpiperazine (11.4 g, 100 mmol) and anhydrous methanol (50 mL). Include a magnetic stir bar.

-

Controlled Addition: Place the flask in a room-temperature water bath (20–25 °C) to act as a mild heat sink. Attach a dropping funnel and add methyl acrylate (9.5 g, 110 mmol) dropwise over 15 minutes.

-

Causality Note: The aza-Michael addition is exothermic. Dropwise addition prevents runaway heating, which could otherwise trigger the unwanted radical polymerization of methyl acrylate.

-

-

Reaction Propagation: Cap the flask loosely and stir vigorously at room temperature for 12 hours.

-

Isolation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C water bath) to strip off the methanol and the slight excess of volatile methyl acrylate.

-

Yield: The intermediate, methyl 3-(4-ethylpiperazin-1-yl)propanoate, is obtained as a pale yellow oil. It is typically >95% pure at this stage and can be used directly in the next step without further purification.

Phase 2: Acidic Hydrolysis & Salt Precipitation

-

Hydrolysis Setup: Transfer the crude ester intermediate (~20 g) to a 250 mL round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Slowly add 40 mL of 6M aqueous HCl.

-

Causality Note: The initial addition will be highly exothermic due to the protonation of the two basic piperazine nitrogens. Add the acid carefully.

-

-

Reflux: Heat the mixture to a gentle reflux (approx. 100–105 °C) and maintain for 4 to 6 hours.

-

Concentration: Cool the flask to room temperature. Remove the water and generated methanol under reduced pressure until a thick, viscous syrup remains.

-

Trituration & Precipitation: Add ice-cold acetone (50 mL) to the syrup and triturate (scratch the inside of the flask with a glass rod) vigorously. The change in dielectric constant forces the highly polar dihydrochloride salt to crash out of solution as a white crystalline solid.

-

Filtration: Filter the solid through a Büchner funnel, wash with additional cold acetone (2 × 10 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Self-Validating Quality Control (QC) System

To ensure scientific integrity, verify the success of each phase using the following analytical checkpoints. This guarantees that the causality of your chemical manipulations aligns with the empirical data.

-

Checkpoint 1 (Aza-Michael Completion): Monitor Phase 1 via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. 1-Ethylpiperazine (a secondary amine) will stain intensely purple with Ninhydrin. The successful formation of the ester yields a tertiary amine, which will not stain with Ninhydrin but will be clearly visible under iodine vapor or Dragendorff's reagent.

-

Checkpoint 2 (Ester Hydrolysis Confirmation): Analyze the final crystalline product via

H NMR (in D

References

-

MDPI. "Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction". Source: mdpi.com. URL:[Link]

Sources

Analytical methods for characterizing "3-(4-Ethylpiperazin-1-yl)propanoic acid"

An In-Depth Guide to the Analytical Characterization of 3-(4-Ethylpiperazin-1-yl)propanoic acid

Introduction: A Strategic Overview

In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is not merely a regulatory requirement but the bedrock of scientific integrity. 3-(4-Ethylpiperazin-1-yl)propanoic acid, a molecule incorporating both a reactive piperazine scaffold and a carboxylic acid functional group, represents a class of compounds with significant potential as pharmaceutical intermediates or active ingredients themselves. The piperazine ring is a well-established pharmacophore, and its combination with a flexible propanoic acid linker suggests a versatile building block for creating compounds with targeted biological activities.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a multi-faceted strategy for the analytical characterization of this molecule. We move beyond a simple listing of techniques to explain the causal-driven framework behind method selection, protocol design, and data interpretation. The objective is to establish a self-validating analytical workflow that ensures the identity, purity, and stability of 3-(4-Ethylpiperazin-1-yl)propanoic acid are unequivocally established.

Part 1: Foundational Physicochemical & Structural Characterization

Before embarking on quantitative analysis, a foundational understanding of the molecule's intrinsic properties is essential. These initial data points inform the selection of appropriate analytical techniques and the design of subsequent experiments.

Molecular Identity

A summary of the core chemical properties for 3-(4-Ethylpiperazin-1-yl)propanoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 799262-18-3 | [1] |

| Canonical SMILES | CCN1CCN(CC1)CCC(=O)O | N/A |

| InChI Key | IIFIFJPUSDQJBR-UHFFFAOYSA-N | [1] |

Spectroscopic Structural Elucidation

Spectroscopic methods provide the definitive "fingerprint" of a molecule, confirming its covalent structure.

NMR is the gold standard for unambiguous structure determination. High-resolution ¹H and ¹³C NMR spectra are critical for confirming the connectivity of the ethyl, piperazine, and propanoic acid moieties.

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable carboxylic acid proton, which would be exchanged in D₂O.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Expected Signals:

-

Ethyl Group: A triplet corresponding to the -CH₃ protons and a quartet for the -CH₂- protons.

-

Piperazine Ring: Complex multiplets for the eight protons on the piperazine ring. The protons on carbons adjacent to the two different nitrogen atoms will have distinct chemical shifts.

-

Propanoic Acid Chain: Two triplets (or more complex multiplets) for the two -CH₂- groups of the propanoic acid chain.

-

Carboxylic Acid: A broad singlet for the acidic -OH proton, which is exchangeable.

-

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Nine distinct signals are expected, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

-

2D NMR (Optional but Recommended): For complete assignment, conduct 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm proton-proton and proton-carbon connectivities.[2]

Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for this non-volatile compound.

Protocol: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Use a short C18 column and a rapid gradient (e.g., water/acetonitrile with 0.1% formic acid) to quickly elute the compound into the mass spectrometer.

-

MS Acquisition:

-

Ionization Mode: Positive ESI mode is ideal, as the two nitrogen atoms of the piperazine ring are readily protonated.

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton.

-

Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the [M+H]⁺ ion. Fragmentation is expected to occur at the C-N bonds of the piperazine ring and along the propanoic acid chain, providing confirmation of the substructures.

-

FTIR provides confirmation of the key functional groups present in the molecule.[3]

Protocol: FTIR-ATR Analysis

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Bands:

-

~2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretching vibration of the carboxylic acid.

-

~1700-1725 cm⁻¹: A strong, sharp band from the C=O (carbonyl) stretch of the carboxylic acid.

-

~2850-2980 cm⁻¹: C-H stretching vibrations from the ethyl and alkyl chains.

-

~1100-1300 cm⁻¹: C-N stretching vibrations associated with the piperazine ring.

-

Part 2: Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.[4][5]

Reversed-Phase HPLC (RP-HPLC) for Purity and Assay

This method separates compounds based on their hydrophobicity. For 3-(4-Ethylpiperazin-1-yl)propanoic acid, a C18 column is an excellent starting point.

Protocol: Quantitative RP-HPLC Method

-

Instrumentation & Conditions:

-

A summary of the starting chromatographic conditions is provided in the table below. These should be optimized and validated for the specific application.

-

| Parameter | Recommended Condition | Rationale |

| HPLC System | Agilent 1260 or equivalent with UV Detector | Standard, reliable instrumentation. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Versatile stationary phase for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the basic piperazine moiety. |

| Mobile Phase B | Acetonitrile | Common organic modifier. |

| Gradient | Start at 5% B, ramp to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | 210 nm | Low UV wavelength for detecting the weakly chromophoric piperazine. |

| Injection Volume | 10 µL | Standard volume. |

-

Standard Preparation:

-

Accurately prepare a stock solution of the reference standard at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample to a target concentration within the calibration range (e.g., 50 µg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

-

-

Analysis & Quantification:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the sample solution.

-

Determine the concentration in the sample from the calibration curve. Purity is calculated by area normalization (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Workflow for HPLC Analysis

Caption: A flowchart illustrating the key stages of an HPLC experiment.

Part 3: Thermal Properties and Stability Assessment

Understanding the thermal behavior of a compound is crucial for determining appropriate storage conditions and for predicting potential degradation pathways.[6] Thermogravimetric Analysis (TGA) is an essential technique for characterizing the thermal stability of piperazine-containing molecules.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition points and the presence of residual solvents or water.

Protocol: TGA Method

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., aluminum or platinum).

-

Analysis Conditions:

| Parameter | Recommended Condition | Rationale |

| Purge Gas | Nitrogen | Provides an inert atmosphere to prevent oxidative degradation. |

| Flow Rate | 20-50 mL/min | Standard flow to remove decomposition products.[6] |

| Temperature Range | 25 °C to 600 °C | Wide range to ensure capture of all thermal events.[6] |

| Heating Rate | 10 °C/min | A common heating rate that balances resolution and analysis time. |

-

Data Interpretation:

-

The resulting TGA curve plots mass loss (%) versus temperature.

-

A sharp mass loss indicates a decomposition event. The onset temperature of this loss is a measure of thermal stability.

-

Mass loss at temperatures below ~120 °C may indicate the presence of volatile solvents or water.

-

Overall Analytical Characterization Strategy

Caption: A comprehensive workflow for analytical characterization.

Conclusion

The analytical characterization of 3-(4-Ethylpiperazin-1-yl)propanoic acid requires a multi-technique approach that is both logical and self-validating. By combining spectroscopic methods (NMR, MS, FTIR) for definitive structural confirmation with robust chromatographic (HPLC) and thermal (TGA) analyses, a complete profile of the molecule's identity, purity, and stability can be established. The protocols outlined in this guide provide a solid foundation for researchers to develop and validate methods that ensure data integrity and support the advancement of drug discovery and development programs.

References

- BenchChem. (2025). A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives. Benchchem.

-

Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4827-4833. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Scribd. Retrieved from [Link]

-

National Institute of Justice. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. U.S. Department of Justice. Retrieved from [Link]

-

Prajapati, J. M., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

-

Freeman, S., & Rochelle, G. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

-

Conway, W., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

-

Kar, H., et al. (2024). Stable Zirconium-Piperazine Metal–Organic Frameworks for Efficient Gold Recovery. Chemistry of Materials. ACS Publications. Retrieved from [Link]

-

NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org. Retrieved from [Link]

-

Mokry, P., et al. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 21(12), 1682. MDPI. Retrieved from [Link]

-

Vaskova, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 743. MDPI. Retrieved from [Link]

-

Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(5), 331-337. Retrieved from [Link]

-

Sionkowska, A., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Materials, 12(18), 2963. Semantic Scholar. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid. Benchchem.

Sources

Application Note: 3-(4-Ethylpiperazin-1-yl)propanoic Acid as a High-Solubility Linker in Bioconjugation

Introduction & Chemical Rationale

In modern bioconjugation—spanning Targeted Protein Degraders (PROTACs), Antibody-Drug Conjugates (ADCs), and fluorescent probes—linker design is as critical as the payload itself. Hydrophobic payloads (e.g., NSAIDs, fluorophores, or lipophilic warheads) often suffer from poor aqueous solubility, leading to aggregation, poor pharmacokinetics, and difficult formulation.

While PEG (polyethylene glycol) linkers are the industry standard for improving solubility, they can suffer from oxidative instability, high viscosity, and immunogenicity (anti-PEG antibodies). 3-(4-Ethylpiperazin-1-yl)propanoic acid (CAS: 799262-18-3) emerges as a powerful alternative heterobifunctional building block. It features:

-

A Piperazine Core : The tertiary amines provide a protonatable basic center (pKa ~7.5–8.0) that dramatically increases aqueous solubility at physiological pH.

-

An Ethyl Group : Provides a slight lipophilic balance and steric shielding to the tertiary amine, preventing unwanted nucleophilic side reactions.

-

A Propanoic Acid Handle : Enables highly efficient amide bond formation with primary amines (e.g., lysine residues on proteins or amine-bearing small molecules).

Mechanistic Insights: The Causality of Linker Design

Why use an ethylpiperazine-propanoic acid linker instead of a standard alkyl or PEG linker?

-

Solubility via Ionization : At pH 7.4, the piperazine nitrogen is partially protonated, creating a polar, cationic microenvironment that breaks up hydrophobic aggregation. Recent studies demonstrate that piperazine-based linkers can increase the aqueous solubility of highly lipophilic drugs (like ibuprofen) up to 370 mM, vastly outperforming equivalent PEG4 linkers ()[1]. Furthermore, incorporating 3-(piperazin-1-yl)propanoic acid derivatives into hydrophobic fluorescent probes has been shown to drastically lower cLog P values, enabling effective aqueous applications ()[2].

-

Inductive Stability : The choice of propanoic acid (a C3 spacer) over acetic acid (a C2 spacer) is deliberate. The strong electron-withdrawing inductive effect of a protonated quaternary piperazine nitrogen can accelerate the hydrolysis of nearby amides or maleimides. Extending the alkyl chain to a propionyl group sufficiently insulates the conjugated bond from this inductive effect, ensuring serum stability and preventing rapid degradation ()[1].

Quantitative Data: Physicochemical Comparison

Table 1: Comparative Physicochemical Properties of Linker Architectures

| Linker Type | Representative Structure | Aqueous Solubility (Model Payload) | Serum Stability (t1/2) | Immunogenicity Risk |

| Alkyl (C6) | Hexanoic acid | < 1 mM | > 48 h | Low |

| PEG4 | PEG4-propanoic acid | ~ 10-50 mM | > 48 h | Moderate (Anti-PEG) |

| Piperazine | 3-(4-Ethylpiperazin-1-yl)propanoic acid | > 300 mM | > 48 h | Low |

(Note: Values are illustrative based on comparative studies of lipophilic payloads conjugated to piperazine vs. PEG linkers[1]).

Experimental Protocols

Protocol A: Amide Coupling to an Amine-Bearing Small Molecule (e.g., PROTAC Warhead)

Objective: Conjugate 3-(4-Ethylpiperazin-1-yl)propanoic acid to a primary amine on a hydrophobic target ligand. Causality: HATU is selected as the coupling reagent due to its superior kinetics and high yield in hindered systems. DIPEA is used as a non-nucleophilic base to ensure the amine is free-based without competing for the activated ester.

Reagents:

-

3-(4-Ethylpiperazin-1-yl)propanoic acid (1.2 eq)

-

Amine-bearing payload (1.0 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Preparation : Dissolve the amine-bearing payload (1.0 eq) and 3-(4-Ethylpiperazin-1-yl)propanoic acid (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Argon). Rationale: Anhydrous conditions prevent the hydrolysis of the active ester intermediate.

-

Activation : Add DIPEA (3.0 eq) to the solution, followed by HATU (1.5 eq). Stir the reaction mixture at room temperature. Rationale: HATU rapidly forms an OAt-active ester with the propanoic acid, which is highly reactive toward primary amines.

-

Monitoring : Monitor the reaction via LC-MS or TLC. Complete conversion is typically observed within 2–4 hours.

-

Quenching & Extraction : Dilute the reaction with ethyl acetate and wash successively with saturated NaHCO3 (to remove acidic byproducts) and brine. Critical Validation Step: Because the piperazine linker is highly water-soluble, strictly avoid acidic aqueous washes (like 1M HCl). Acid will protonate the piperazine and pull your target product into the discarded aqueous layer.

-

Purification : Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

-

Validation : Confirm product identity and purity (>95%) via 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol B: NHS-Ester Activation for Protein Bioconjugation

Objective: Activate the linker for conjugation to Lysine residues on monoclonal antibodies (mAbs) or proteins.

Step-by-Step Methodology:

-

Activation : Dissolve 3-(4-Ethylpiperazin-1-yl)propanoic acid (1.0 eq) in anhydrous DCM. Add N-Hydroxysuccinimide (NHS) (1.2 eq) and EDC·HCl (1.5 eq). Stir at room temperature for 12 hours.

-

Isolation : Wash with water to remove EDC-urea byproducts. Dry and concentrate to yield the NHS-ester intermediate. Validation: Check via LC-MS for the M+97 mass shift indicating successful NHS ester formation.

-

Protein Conjugation : Dissolve the target protein in PBS (pH 7.4) at 2-5 mg/mL. Add 5-10 molar equivalents of the NHS-ester linker (dissolved in a minimal volume of DMSO, <5% final volume).

-

Incubation : Incubate at room temperature for 2 hours with gentle agitation.

-

Purification : Remove unreacted linker using size-exclusion chromatography (SEC) or spin desalting columns (e.g., Zeba Spin) pre-equilibrated with PBS.

-

Validation : Determine the Degree of Conjugation (DoC) using intact protein LC-MS to ensure a self-validating bioconjugation cycle.

Mandatory Visualizations

Workflow of amide coupling using 3-(4-Ethylpiperazin-1-yl)propanoic acid and HATU/DIPEA chemistry.

Mechanism of a PROTAC utilizing an ethylpiperazine linker to bridge the POI and E3 Ligase.

References

-

Dijkstra, M., Schueffl, H., Federa, A., Kast, C., Unterlercher, A., Keppler, B. K., Heffeter, P., & Kowol, C. R. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 10(5), 5047-5063. URL:[Link]

-

Lee, Y. H., Kim, D., & Park, S. B. (2019). Development of Azo-Based Turn-On Chemical Array System for Hydrazine Detection with Fluorescence Pattern Analysis. ACS Omega, 4(11), 14549–14556. URL:[Link]

Sources

Cell-Based Assay Design for 3-(4-Ethylpiperazin-1-yl)propanoic Acid Derivatives: Applications in Targeted Protein Degradation and GPCR Modulation

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The compound 3-(4-Ethylpiperazin-1-yl)propanoic acid (CAS 799262-18-3) represents a highly versatile bifunctional scaffold in modern drug discovery. Structurally, it combines a basic, conformationally restricted piperazine ring with a terminal carboxylic acid. This unique physicochemical profile has driven its adoption in two distinct, high-impact therapeutic modalities:

-

PROTAC Linker Chemistry: In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer; its rigidity, length, and solubility dictate the thermodynamics of the Target-PROTAC-Ligase ternary complex[1]. The piperazine moiety introduces conformational restriction, which can reduce the entropic penalty of ternary complex formation compared to highly flexible PEG chains, while the propanoic acid provides a facile handle for amide coupling to E3 ligase ligands (e.g., CRBN or VHL binders)[2].

-

GPCR Pharmacophore: Piperazine derivatives are "privileged structures" for aminergic G-protein coupled receptors (GPCRs). Furthermore, the propanoic acid tail mimics the acidic headgroups of endogenous free fatty acids, making these derivatives potent modulators of metabolic and inflammatory GPCRs such as GPR120 (FFAR4) and GPR44 (CRTH2)[3][4].

This application note details the design of self-validating cell-based assays to evaluate derivatives of this scaffold in both PROTAC and GPCR contexts.

Workflow for evaluating piperazine-propanoic acid derivatives in PROTAC and GPCR assays.

Module A: PROTAC Linker Evaluation (Targeted Protein Degradation)

Causality and Assay Design

When evaluating 3-(4-Ethylpiperazin-1-yl)propanoic acid as a linker, researchers must determine the Degradation Concentration 50% (

To ensure trustworthiness , the assay must be a self-validating system. Degradation must be proven to be dependent on the Ubiquitin-Proteasome System (UPS). Therefore, parallel control plates pre-treated with the proteasome inhibitor MG132 or the NEDD8-activating enzyme inhibitor MLN4924 are mandatory.

Step-by-Step Protocol: Endogenous HiBiT Degradation Assay

-

Cell Preparation & Seeding:

-

Harvest CRISPR-engineered HiBiT-target knock-in cells (e.g., HEK293T or HCT116) at 80% confluency.

-

Resuspend in assay medium (DMEM + 10% dialyzed FBS to reduce background luminescence).

-

Seed 10,000 cells/well in 20 µL into a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5%

.

-

-

Self-Validating Control Pre-treatment:

-

To the control wells, add 5 µL of 50 µM MG132 (final concentration 10 µM) 1 hour prior to PROTAC treatment.

-

-

Compound Dosing:

-

Prepare a 10-point, 3-fold serial dilution of the PROTAC candidate (synthesized using the piperazine-propanoic acid linker) starting at 10 µM.

-

Dispense 5 µL of the compound dilutions into the assay plate. Incubate for 18 hours.

-

-

Detection:

-

Equilibrate the plate to room temperature for 15 minutes.

-

Add 30 µL of Nano-Glo® HiBiT Lytic Reagent (Promega) to all wells.

-

Shake at 500 rpm for 3 minutes, then incubate in the dark for 10 minutes.

-

Read luminescence on a multi-mode microplate reader (e.g., PHERAstar FSX).

-

Module B: GPCR Modulation Assay (Gq-Coupled Receptors)

Causality and Assay Design

Propanoic acid derivatives frequently act as agonists for metabolic GPCRs like GPR120, which couples to the

To ensure the signal is a genuine receptor-mediated event and not an off-target membrane perturbation (a common artifact with amphiphilic basic compounds), the protocol incorporates a pre-treatment step with a highly selective receptor antagonist.

Gq-coupled GPCR signaling pathway activated by piperazine-propanoic acid derivatives.

Step-by-Step Protocol: FLIPR Calcium Flux

-

Cell Seeding:

-

Seed CHO-K1 cells stably expressing the target GPCR (e.g., GPR120) at 20,000 cells/well in 25 µL of growth medium into a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight.

-

-

Dye Loading:

-

Remove growth medium and add 25 µL of Calcium 6 Assay Reagent (Molecular Devices) containing 2.5 mM probenecid (to inhibit dye efflux).

-

Incubate for 2 hours at 37°C.

-

-

Antagonist Validation (Self-Validation Step):

-

30 minutes prior to reading, add 5 µL of a selective antagonist (e.g., AH7614 for GPR120) to the designated control wells.

-

-

Kinetic Reading:

-

Place the plate in the FLIPR Tetra instrument.

-

Read baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

-

Automatically inject 10 µL of 3-(4-Ethylpiperazin-1-yl)propanoic acid derivatives (prepared at 4X final concentration in HBSS + 20 mM HEPES).

-

Record fluorescence continuously for 120 seconds. Calculate the response as Max-Min Relative Fluorescence Units (RFU).

-

Quantitative Data Presentation

When optimizing the 3-(4-Ethylpiperazin-1-yl)propanoic acid scaffold, structural modifications will yield divergent effects depending on the application. Below is a representative data structure for summarizing structure-activity relationship (SAR) data across both assay modalities.

| Compound ID | Structural Modification | PROTAC | PROTAC | GPCR | GPCR Efficacy (%) |

| Cmpd-01 | Core Scaffold (Unmodified) | 145.2 | 88% | 320.5 | 100% (Full Agonist) |

| Cmpd-02 | N-Ethyl replaced with N-Methyl | 89.4 | 92% | >10,000 | N/A |

| Cmpd-03 | Propanoic extended to Butanoic | 450.1 | 65% | 45.2 | 85% (Partial Agonist) |

| Cmpd-04 | Piperazine replaced with Homopiperazine | >1,000 | 20% | 1,200.0 | 40% |

Interpretation: Shortening the N-alkyl chain (Cmpd-02) improves PROTAC ternary complex formation (lower

References

-

Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) Source: Diva-portal.org URL:[Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: ResearchGate URL:[Link]

-